molecular formula C9H6F4O2 B13188145 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone

1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone

Cat. No.: B13188145
M. Wt: 222.14 g/mol
InChI Key: PDFRUWDUARQXTA-UHFFFAOYSA-N
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Description

1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and difluoro groups attached to a phenyl ring and ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The presence of the difluoro groups allows for addition reactions with nucleophiles, forming new carbon-fluorine bonds.

Common Reagents and Conditions: Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and dry DMF. Reaction conditions typically involve heating under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl ethanones, while oxidation reactions may produce corresponding carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been shown to selectively bind to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing downstream signaling pathways involved in tumor growth and metastasis . This selective binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the target’s active site.

Comparison with Similar Compounds

Uniqueness: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone stands out due to its difluoromethoxy and difluoro groups, which impart unique chemical properties such as increased stability and reactivity. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over chemical reactions is essential.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c10-8(11)7(14)5-1-3-6(4-2-5)15-9(12)13/h1-4,8-9H

InChI Key

PDFRUWDUARQXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)OC(F)F

Origin of Product

United States

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